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1,1'-Azonaphthalene

Cat. No.: B1265378
CAS No.: 487-10-5
M. Wt: 282.3 g/mol
InChI Key: ICIDZHMCYAIUIJ-UHFFFAOYSA-N
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Description

Contextualization within Azo Chemistry

Azo compounds, characterized by the functional group R-N=N-R', represent a cornerstone of industrial and academic chemistry, most notably as the basis for a vast array of dyes and pigments. acs.org The diazene (B1210634) linkage (-N=N-) acts as a chromophore, a light-absorbing region, which is fundamental to their color. acs.org The stability of aryl azo compounds, such as 1,1'-Azonaphthalene, is typically greater than their aliphatic counterparts due to the delocalization of the π-electrons across the aromatic systems. acs.org

The synthesis of aromatic azo compounds is classically achieved through azo coupling, an electrophilic substitution reaction where a diazonium cation reacts with an activated aromatic ring. acs.org This method, first reported by Peter Griess in 1858, remains a fundamental process in the production of azo dyes. snnu.edu.cn Variations of this, and other synthetic routes like the oxidation of hydrazines and the condensation of nitroaromatics with anilines, have expanded the chemical space of azo compounds. acs.org Within this broad class, azonaphthalenes, which feature two naphthalene (B1677914) rings linked by an azo bridge, exhibit unique photophysical and chemical properties due to the extended π-system of the naphthalene moieties compared to simpler azobenzenes.

Historical Trajectories in Azonaphthalene Research

The scientific journey of azonaphthalenes began in the early 20th century, following the establishment of fundamental azo chemistry. Early research was primarily focused on the synthesis and characterization of these compounds as part of the broader exploration of azo dyes. Experiments by Cook, Hewett, Kennaway & Kennaway in 1940 investigated the biological effects of azonaphthalenes, including this compound, on mice, revealing some carcinogenic activity for the 2,2'-isomer. researchgate.net

A significant milestone in the photochemistry of these compounds was marked by the work of Ernst Fischer in 1960, who studied the temperature dependence of photoisomerization equilibria for azobenzene (B91143) and the azonaphthalenes, including the 1,1'- and 2,2'- isomers. researchgate.netlibretexts.org This research laid the groundwork for understanding the light-induced structural changes in these molecules. Further studies in the 1960s, such as those by Allen J. Bard's group, delved into the electrochemical reduction of aromatic azo compounds, including this compound, in aprotic media, revealing the formation of stable anion radicals. utexas.edu These foundational studies provided crucial insights into the electronic properties of this compound and its isomers.

Contemporary Significance and Emerging Research Directions

In recent years, research on this compound and its derivatives has experienced a resurgence, driven by their potential in advanced materials and asymmetric catalysis. The unique steric and electronic properties of the 1,1'-linkage make it a valuable scaffold for creating molecules with axial chirality. This has been prominently demonstrated in the field of organocatalysis, where 1-azonaphthalenes are utilized as precursors in atroposelective cross-coupling reactions to synthesize axially chiral binaphthyl compounds. researchgate.netmdpi.com These chiral products are of significant interest as ligands in asymmetric catalysis and as components in chiroptical materials. beilstein-journals.org

The development of novel synthetic methods, such as the diboron-enabled beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement for the synthesis of 1,1′-Binaphthyl-2,2′-diamine (BINAM) derivatives from azonaphthalenes, highlights the ongoing innovation in this area. numberanalytics.comrsc.org Furthermore, the photophysical properties of azonaphthalene derivatives continue to be explored for applications in optical materials, including organic light-emitting diodes (OLEDs) and as photoswitches in smart materials. nih.govcdnsciencepub.com The ability to fine-tune the electronic and optical properties through chemical modification of the naphthalene rings opens up a vast landscape for the design of functional molecules with tailored characteristics. nih.gov

Detailed Research Findings

The following tables summarize key data and research findings related to this compound and its derivatives, drawing from both historical and contemporary studies.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₁₄N₂ utexas.edu
Molecular Weight282.34 g/mol utexas.edu
AppearanceDeep red platelets utexas.edu
Melting Point191.5 °C utexas.edu
SolubilityRecrystallized from 95% ethanol (B145695) and benzene utexas.edu
Table 2: Selected Research Findings on Azonaphthalenes
Research AreaFindingCompound(s)SignificanceReference
Historical Biological StudyInduced liver tumors (cholangioma) in mice with 2,2'-azonaphthalene; fewer with this compound.This compound, 2,2'-AzonaphthaleneEarly investigation into the biological effects of azonaphthalenes. researchgate.net
ElectrochemistryElectrochemical reduction in aprotic media occurs in two one-electron steps, forming a stable anion radical in the first step.This compoundProvided fundamental understanding of the redox properties. utexas.edu
PhotochemistryStudied the temperature dependence of photoisomerization equilibria.Azobenzene, this compound, 2,2'-AzonaphthaleneElucidated the photochromic behavior of azonaphthalenes. researchgate.netlibretexts.org
Asymmetric SynthesisOrganocatalytic atroposelective cross-coupling with 2-naphthols achieves high yields and excellent enantioselectivity.1-AzonaphthalenesProvides a route to axially chiral binaphthyls for catalysis and materials science. researchgate.netbeilstein-journals.org
Novel SynthesisDevelopment of a diboron-enabled beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement for the synthesis of BINAM derivatives.AzonaphthalenesOffers a practical and scalable synthesis of important chiral scaffolds. numberanalytics.comrsc.org
Materials ScienceSynthesis of azo-naphthalene oligomers for light-harvesting systems.Azo-naphthalene oligomersDemonstrates potential in the development of advanced photofunctional materials. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N2 B1265378 1,1'-Azonaphthalene CAS No. 487-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dinaphthalen-1-yldiazene
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InChI

InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDZHMCYAIUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801032331, DTXSID50870553
Record name 1,1'-Azonaphthalene
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Record name Di(naphthalen-1-yl)diazene
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Molecular Weight

282.3 g/mol
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CAS No.

487-10-5
Record name 1,2-Di-1-naphthalenyldiazene
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Record name 1,1'-Azonaphthalene
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Record name 1,1'-AZONAPHTHALENE
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Record name 1,1'-Azonaphthalene
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Synthetic Methodologies and Reaction Pathways of Azonaphthalene Derivatives

Asymmetric Synthesis Approaches

The synthesis of chiral molecules from 1,1'-azonaphthalene is a multi-step process where the azonaphthalene serves as a key precursor. The typical strategy does not involve a direct asymmetric hydrogenation of the azo (N=N) bond. Instead, the azo compound is first reduced to its corresponding achiral hydrazo intermediate, 1,1'-hydrazonaphthalene. The crucial introduction of chirality occurs in a subsequent, distinct chemical step.

While catalytic hydrogenation is employed, its primary role in this context is the reduction of the N=N double bond in this compound to form 1,1'-hydrazonaphthalene. This reduction is a standard transformation and can be achieved using various reducing agents.

The resulting 1,1'-hydrazonaphthalene is an achiral intermediate that becomes the substrate for the key chirality-inducing transformation. The asymmetric synthesis of axially chiral compounds, such as 1,1'-Binaphthyl-2,2'-diamine (BINAM), is then accomplished through a catalyzed rearrangement of this hydrazo intermediate, rather than during the hydrogenation step itself. nih.govlibretexts.org Chiral catalysts, particularly chiral phosphoric acids, are employed to control the stereochemical outcome of the subsequent rearrangement. nih.govsci-hub.se

Sigmatropic Rearrangements in Azonaphthalene Systems

Sigmatropic rearrangements are a class of pericyclic reactions that are fundamental to derivatizing the azonaphthalene system. libretexts.org These reactions involve the migration of a sigma bond across a π-electron system and are instrumental in forming new carbon-carbon bonds with high stereocontrol. In the context of this compound, these rearrangements typically proceed via its reduced form, 1,1'-hydrazonaphthalene, or through novel catalyzed pathways that use the azo compound directly.

A cornerstone in the synthesis of axially chiral biaryls from the 1,1'-hydrazonaphthalene scaffold is the researchgate.netresearchgate.net-sigmatropic rearrangement, a type of benzidine (B372746) rearrangement. nih.govillinois.edu This transformation is not a researchgate.netresearchgate.net-rearrangement but a highly effective researchgate.netresearchgate.net-shift that constructs the C-C axial bond in 2,2′-diamino-1,1′-binaphthalenes (BINAMs). nih.govbyu.edu

In a significant advancement, researchers demonstrated that this rearrangement can be rendered highly atroposelective through the use of chiral Brønsted acid catalysts. nih.govsci-hub.se Specifically, chiral phosphoric acids (CPAs) have been shown to catalyze the facile rearrangement of achiral N,N'-binaphthyl hydrazines into enantiomerically enriched BINAM derivatives with excellent yields. nih.govbyu.edu The proposed mechanism involves the protonation of the hydrazine (B178648) by the CPA, forming a chiral ion-pair within a confined environment. This chiral environment dictates the facial selectivity of the C-C bond formation, leading to a high degree of enantiocontrol in the final biaryl product. sci-hub.se

CatalystSubstrateYield (%)Enantiomeric Excess (ee %)
Chiral Phosphoric Acid (CPA-1)N,N'-Binaphthyl HydrazineGood to ExcellentGood to Excellent
(R)-TRIP2,2'-Hydrazonaphthalene9596
(S)-STRIP2,2'-Hydrazonaphthalene9495

More recently, a novel synthetic strategy has been developed that utilizes a diboron-enabled osti.govosti.gov-sigmatropic rearrangement for the practical synthesis of BINAM derivatives directly from azonaphthalenes. researchgate.netrsc.org This reaction represents a significant departure from the classical acid-catalyzed rearrangements of hydrazo compounds.

The proposed mechanism involves a concerted activation of two azonaphthalene molecules by a diboron (B99234) reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂). researchgate.netrsc.org This interaction forms a unique ten-membered transition state, which subsequently undergoes a osti.govosti.gov-sigmatropic rearrangement to create the critical axial C-C bond of the BINAM product in a single step. rsc.org This method is noted for its operational simplicity, mild reaction conditions, remarkable chemo- and regioselectivity, and scalability, making it a powerful tool for accessing structurally diverse BINAM scaffolds. rsc.org The reaction is not applicable to substrates with significant steric hindrance near the reaction centers, such as a C3-phenyl-substituted azonaphthalene. nih.gov

Azonaphthalene SubstrateDiboron ReagentYield (%)
β-AzonaphthaleneB₂cat₂85
4-Bromo-β-azonaphthaleneB₂cat₂82
8-Bromo-β-azonaphthaleneB₂cat₂78
4-Phenyl-β-azonaphthaleneB₂cat₂75
3-Phenyl-β-azonaphthaleneB₂cat₂No Reaction

[2][2]-Sigmatropic Rearrangement for Axially Chiral Biaryls

Redox-Mediated Coupling Reactions

Redox reactions are central to the chemistry of this compound, underpinning both its synthesis from simpler precursors and its conversion into other functional molecules.

The synthesis of this compound is typically achieved through the oxidative coupling of 1-aminonaphthalene. gla.ac.uk A common laboratory method involves the diazotization of 1-aminonaphthalene with sodium nitrite (B80452) in the presence of acid to form a 1-naphthalene diazonium salt. This reactive intermediate then undergoes an electrophilic aromatic substitution reaction with a second equivalent of 1-aminonaphthalene, a process known as azo coupling, to yield the final this compound product.

Alternative pathways include direct oxidative coupling of 1-aminonaphthalene using various oxidizing agents. For instance, oxidizing agents like ferric chloride can be used to effect the coupling. acs.org Metal-catalyzed oxidative coupling reactions, often using copper or iron catalysts, provide another route. nih.gov These reactions are thought to proceed through radical cation intermediates generated by an electron transfer process from the amine to the oxidant, followed by C-N bond formation. beilstein-journals.orgacs.org

Reductive Coupling Processes

Reductive coupling reactions are a key strategy for synthesizing complex molecules from simpler precursors. In the context of azonaphthalenes, these processes are particularly useful for creating axially chiral structures and other valuable compounds.

A significant advancement is the reductive coupling of azonaphthalenes for the synthesis of 1,1′-Binaphthyl-2,2′-diamine (BINAM) derivatives. rsc.org This method utilizes a diboron-enabled chemeo.comchemeo.com-sigmatropic rearrangement. rsc.orgx-mol.netrsc.org The reaction mechanism involves the concerted activation of two azonaphthalene molecules by a diboron reagent, which forms a unique ten-membered transition state before triggering the rearrangement. rsc.orgrsc.org This process is noteworthy for its operational simplicity, mild reaction conditions, and high chemo- and regioselectivity. rsc.orgx-mol.net A study by Lu et al. demonstrated that this protocol is scalable to over 10 grams. rsc.orgx-mol.net

The choice of reagents is critical to the reaction's success. For instance, when β-azonaphthalene was reacted with bis(catecholato)diboron (B₂cat₂), the protecting group on the azonaphthalene influenced the outcome. Ester and tosyl protecting groups led to undesired byproducts. rsc.org

Another approach to forming azo compounds involves the reductive coupling of aromatic nitro compounds. One method uses a mixture of iron(II) chloride tetrahydrate, lithium powder, and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in refluxing tetrahydrofuran (B95107). This system effectively produces symmetrically substituted azo compounds and is compatible with various functional groups like carbonyls, halogens, and amino groups. The likely mechanism involves the condensation of nitrosobenzene (B162901) and aniline (B41778) intermediates. Notably, this iron-based system does not over-reduce the azo products to hydrazo or amino derivatives.

Conventional methods for preparing related diazahelicenes have also relied on reductive coupling, such as the reaction of 2-nitronaphthalenes with strong reductants like zinc dust. beilstein-journals.org However, these methods often require harsh conditions. beilstein-journals.org

Table 1: Selected Reductive Coupling Reactions and Conditions

Starting Material Reagent System Product Type Key Features Source(s)
β-Azonaphthalene Diboron (e.g., B₂cat₂) BINAM derivatives Diboron-enabled chemeo.comchemeo.com-sigmatropic rearrangement; mild conditions; scalable. rsc.orgx-mol.netrsc.org
Aromatic Nitro Compounds FeCl₂·4H₂O, Li, DTBB (cat.) Symmetrical Azo Compounds Good yields; compatible with multiple functional groups; no over-reduction.

Cross-Coupling Strategies

Cross-coupling reactions offer a modular and effective route to construct complex molecular scaffolds, including the axially chiral binaphthyls derived from azonaphthalenes. nih.govresearchgate.net

Organocatalytic atroposelective cross-coupling has emerged as a powerful alternative to traditional transition-metal-catalyzed methods. nih.govresearchgate.net A notable example is the cross-coupling of 1-azonaphthalenes and 2-naphthols using a chiral Brønsted acid catalyst. nih.govresearchgate.net This approach provides high efficiency, excellent enantioselectivity, and exclusive C4-selectivity. nih.gov The success of this method relies on the synergistic effects of an acylimidazolinone auxiliary on the azo activating group, remote catalyst control, and arene resonance. nih.gov The resulting products can be transformed into other binaphthyl compounds with the axial chirality perfectly retained. nih.gov

In addition to organocatalysis, redox-neutral cross-coupling strategies have been developed. One such protocol employs either a chiral phosphoric acid–salt complex or a Ni(OTf)₂/chiral bis(oxazoline) ligand catalytic system to access atropisomeric 2-amino-2′-hydroxy-1,1′-binaphthyl (NOBIN) and BINAM derivatives, respectively. researchgate.net

Furthermore, cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination have been successfully applied to synthesize derivatives of related N-acetyl diazocine photoswitches from halogenated precursors. beilstein-journals.org While Stille coupling for arylation gave unsatisfactory results in one study, Suzuki coupling proved highly effective for arylation, and Stille coupling was successful for vinylation, yielding products with excellent switching properties. beilstein-journals.org

Table 2: Overview of Cross-Coupling Strategies for Azonaphthalene and Related Systems

Reaction Type Reactants Catalyst/System Product Key Advantages Source(s)
Organocatalytic Atroposelective Cross-Coupling 1-Azonaphthalenes and 2-Naphthols Chiral Brønsted Acid Axially Chiral Binaphthyls High efficiency and enantioselectivity; no pre-functionalization needed. nih.govresearchgate.net
Redox-Neutral Cross-Coupling Azonaphthalene and β-Naphthylamine Chiral Phosphoric Acid-Salt or Ni(OTf)₂/Bis(oxazoline) NOBIN and BINAM Derivatives Access to diverse atropisomeric products in excellent yields. rsc.orgresearchgate.net
Suzuki Coupling Halogenated N-acetyl diazocine and boronic acids Palladium catalyst Arylated N-acetyl diazocines High yields for arylation of the diazocine system. beilstein-journals.org

Cycloaddition Reactions

1,3-Dipolar Cycloaddition Pathways

The 1,3-dipolar cycloaddition is a pericyclic reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a primary method for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org The reaction involves the 4 π-electrons of the 1,3-dipolar compound and 2 π-electrons of the dipolarophile in a concerted, pericyclic shift. organic-chemistry.org

This compound can act as a quinoid that produces an azobenzene (B91143) which can participate in a 1,3-dipolar cycloaddition reaction. biosynth.com Common 1,3-dipoles include azides, nitrile oxides, and nitrones, while dipolarophiles are typically alkenes or alkynes. wikipedia.orgijrpc.com

The reaction of an azide (B81097) with an alkyne yields a 1,2,3-triazole, a reaction that can be significantly accelerated by a copper catalyst in a process known as "click chemistry". ijrpc.comyoutube.com Similarly, the cycloaddition of a nitrile oxide with an alkyne produces an isoxazole, while a nitrile imine-alkyne cycloaddition gives a pyrazole. youtube.com These reactions are highly valuable in chemical literature, especially in drug development. youtube.com The reaction between this compound and dimethyl fumarate, for example, forms a dichroic compound with high optical activity. biosynth.com

Ligand Synthesis and Coordination Chemistry

The azo group (-N=N-) in azonaphthalene derivatives makes them interesting ligands for forming metal complexes. researchgate.net The coordination of a metal can profoundly modify the electronic properties and reactivity of the ligand. researchgate.net

Design and Synthesis of Azonaphtholate Ligands

Azonaphtholate ligands are designed to chelate with metal ions, often exhibiting multidentate binding behavior. researchgate.net A significant area of research involves the synthesis of tridentate, meridionally spanning azonaphtholate ligands designed to stabilize specific oxidation states of metal ions, such as nickel(III). rsc.orgrsc.org

Examples of such synthesized ligands include:

1-(2-pyridylazo)-2-naphthol (HL¹) rsc.orgrsc.org

1-(2-methylsulfanylphenylazo)-2-naphthol (HL²) rsc.orgrsc.org

These O,N-bidentate ligands, particularly the 1-phenyl-azo-2-naphthol type, are attractive for coordination chemistry due to their ready synthesis and versatile coordination modes. researchgate.net The synthesis of more complex hexadentate thioether-containing N₂O₂S₂ donor azo functional ligands has also been reported, which can form octahedral complexes with metal ions like ruthenium(II) and nickel(II). researchgate.net

The synthesis often involves diazotization of an amino-functionalized precursor followed by coupling with a naphthol derivative. ontosight.ai This general approach allows for the introduction of various functional groups to tune the electronic and steric properties of the resulting ligand.

Metal Complexation Studies

Metal complexes consist of a central metal atom or ion bonded to surrounding ligands through coordinate covalent bonds. scienceready.com.au Azonaphtholate ligands have been shown to form stable complexes with a variety of transition metals.

Studies on nickel(II) complexes with the tridentate ligands HL¹ and HL² (mentioned above) revealed the formation of paramagnetic, six-coordinate nickel(II) centers. rsc.orgrsc.org These nickel(II) complexes, [NiL¹₂] and [NiL²₂], can be electrochemically oxidized to their corresponding nickel(III) species. rsc.org The cyclic voltammetry data showed a Ni(III)/Ni(II) redox couple at +0.93 V for [NiL¹₂] and +0.65 V for [NiL²₂] (vs. SCE). rsc.org The stability of the trivalent nickel center is attributed to the chelating nature of the ligands and the coordination of the thioether group in HL². rsc.org

Hexadentate N₂O₂S₂ thioether ligands have been used to synthesize octahedral nickel(II) complexes, [Ni(L)], which exhibit a quasi-reversible Ni(II)/Ni(III) oxidation couple. researchgate.net Similarly, ruthenium(II) complexes with related hexadentate ligands have been synthesized and characterized, showing Ru(II)/Ru(III) and Ru(III)/Ru(IV) oxidation couples. researchgate.net Copper(II) complexes with N₂SO donor azo-thioether ligands have also been synthesized, forming distorted square pyramidal geometries. tandfonline.com The biological activity of such metal complexes is often higher than that of the free ligands due to chelation. mdpi.com

Table 3: Electrochemical Data for Nickel Complexes with Azonaphtholate Ligands

Complex E½ (Ni(III)/Ni(II)) vs. SCE EPR Spectra (77 K) Ground State Source(s)
[NiL¹₂] +0.93 V Axial (g∥ ≈ 2.20, g⊥ ≈ 2.07) (dₓ²₋ᵧ²)¹ rsc.orgrsc.org

Table 4: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₂₀H₁₄N₂
1,1′-Binaphthyl-2,2′-diamine (BINAM) C₂₀H₁₆N₂
1-(2-pyridylazo)-2-naphthol (HL¹) C₁₅H₁₁N₃O
1-(2-methylsulfanylphenylazo)-2-naphthol (HL²) C₁₇H₁₄N₂OS
2-Amino-2′-hydroxy-1,1′-binaphthyl (NOBIN) C₂₀H₁₅NO
2-Naphthol C₁₀H₈O
4,4′-di-tert-butylbiphenyl (DTBB) C₂₀H₂₆
Bis(catecholato)diboron (B₂cat₂) C₁₂H₈B₂O₄
Dimethyl fumarate C₆H₈O₄
Iron(II) chloride tetrahydrate FeCl₂·4H₂O
Lithium Li
N-acetyl diazocine C₁₆H₁₄N₂O
Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) C₂F₆NiO₆S₂
Tetrahydrofuran (THF) C₄H₈O

Photophysical and Photochemical Dynamics of Azonaphthalene Systems

Photoisomerization Mechanisms

The hallmark of 1,1'-azonaphthalene and related azo compounds is their ability to undergo photoisomerization, a process that can be triggered by light to switch between a thermally stable trans isomer and a metastable cis isomer. beilstein-journals.org This transformation underpins its application in various light-responsive materials.

Trans-to-Cis Isomerization Pathways

The trans-to-cis photoisomerization of azo compounds like this compound is initiated by the absorption of light, typically in the UV-A or visible region, which promotes the molecule to an electronically excited state. claudiozannoni.itnbu.ac.in The most common pathway involves excitation from the ground state (S₀) to the first (S₁) or second (S₂) singlet excited state. claudiozannoni.it For many azo derivatives, excitation to the S₂ (π,π) state is followed by a rapid internal conversion to the S₁ (n,π) state. claudiozannoni.it From the S₁ state, the molecule navigates a complex potential energy surface, ultimately leading to a conical intersection with the ground state. This intersection provides an efficient pathway for non-radiative decay back to the S₀ state, where it can relax into either the cis or trans configuration. claudiozannoni.itresearchgate.net The quantum yield of this isomerization is dependent on the excitation wavelength, with S₁ excitation often leading to a higher yield of the cis isomer compared to S₂ excitation. researchgate.netchemrxiv.org

Mechanistic Delineation: Inversion vs. Rotation

Two primary mechanisms have been proposed to describe the isomerization process at the molecular level: inversion and rotation. claudiozannoni.itresearchgate.net

Inversion: This pathway involves an in-plane, scissor-like motion where one of the C-N=N bond angles widens to a linear or near-linear transition state before bending back to form the other isomer. claudiozannoni.it

Rotation: This mechanism involves the twisting of the N=N double bond, breaking the π-bond and allowing for rotation around the remaining σ-bond. claudiozannoni.it

Theoretical and experimental studies on azobenzene (B91143), a closely related molecule, have largely settled the debate, suggesting that the operative mechanism is dependent on the excited state involved. claudiozannoni.itresearchgate.net Excitation to the S₁ (n,π) state predominantly leads to isomerization via a rotational pathway. chemrxiv.org Conversely, the inversion mechanism is thought to be more significant following excitation to the S₂ (π,π) state or in "hot" isomerizations where the molecule possesses sufficient vibrational energy to overcome the higher energy barrier associated with the inversion pathway. claudiozannoni.itacs.org The solvent environment can also play a crucial role, with polar solvents potentially favoring the more polar rotational transition state. researchgate.netchempap.org

Isomerization MechanismKey FeaturePredominant Excitation State
Rotation Torsion around the N=N double bond. claudiozannoni.itS₁ (n,π) chemrxiv.org
Inversion In-plane bending of a C-N=N angle. claudiozannoni.itS₂ (π,π) or "hot" isomerization claudiozannoni.itacs.org

Influence of Molecular Structure on Photoisomerization Equilibria

Furthermore, the electronic properties of substituents can alter the energies of the involved electronic states (S₀, S₁, S₂), thereby affecting the absorption spectrum and the efficiency of the isomerization process. beilstein-journals.org For instance, incorporating this compound into a polymer backbone can restrict its mobility, leading to slower isomerization rates and a lower final conversion to the cis state compared to in solution. kpi.uaacs.org The formation of hydrogen bonds within a polymer matrix can further suppress the extent of photoisomerization by restricting chain mobility. kpi.ua The temperature also plays a significant role in the photoisomerization equilibria. acs.org

Excited State Deactivation Dynamics

Following photoexcitation, the this compound molecule must dissipate the absorbed energy to return to the ground state. This deactivation occurs through a combination of radiative and non-radiative processes, with the latter being particularly important for the isomerization pathway. The primary non-radiative deactivation channels are intersystem crossing (ISC) and internal conversion (IC).

Intersystem Crossing (ISC) Pathways

Internal Conversion (IC) Processes

Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity, such as from the S₂ to the S₁ state or from the S₁ state to the S₀ state. osti.gov The S₂ → S₁ internal conversion in azo dyes is typically ultrafast. rsc.org The most critical IC process for photoisomerization is the S₁ → S₀ decay, which often occurs at a conical intersection. claudiozannoni.it These conical intersections are points on the potential energy surface where the S₁ and S₀ states become degenerate, providing a highly efficient funnel for the molecule to return to the ground state. claudiozannoni.itresearchgate.net The geometry of the molecule at the conical intersection determines the branching ratio between the formation of the cis and trans isomers upon relaxation. For many azo compounds, the decay pathway involves reaching a twisted geometry around the N=N bond on the S₁ surface, which then leads to the conical intersection. acs.org The efficiency and dynamics of this process can be influenced by substituents and the surrounding environment. rsc.org

Deactivation ProcessDescriptionKey Feature
Intersystem Crossing (ISC) Transition between states of different spin multiplicity (e.g., S₁ → T₁). researchgate.netSpin-forbidden, mediated by spin-orbit coupling. researchgate.netnih.gov
Internal Conversion (IC) Transition between states of the same spin multiplicity (e.g., S₁ → S₀). osti.govOccurs at conical intersections, enabling efficient non-radiative decay. claudiozannoni.it

Quantum Yield Determinations in Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of moles of a reactant consumed or product formed per mole of photons absorbed. msu.edu In the context of this compound, the primary photoreaction of interest is the trans-cis isomerization. The determination of the quantum yield for this process is crucial for understanding its photochemical dynamics and for designing applications based on its photoswitching properties.

The quantum yield of photoisomerization can be influenced by several factors, including the irradiation wavelength, the solvent, and the local molecular environment. beilstein-journals.orgnih.gov For azobenzene derivatives in general, the quantum yield for the trans to cis isomerization (Φtrans→cis) is typically lower than that for the reverse cis to trans process (Φcis→trans), often by a factor of two. researchgate.net The quantum yields are also known to be dependent on the excitation wavelength. beilstein-journals.orgresearchgate.net

Determining the quantum yield involves accurately measuring the number of photons absorbed by the sample and the resulting change in the concentration of the isomers. beilstein-journals.org This can be achieved using various experimental setups, often involving a light source (like a laser or LED), a detector for measuring photon flux, and a spectrometer to monitor the changes in the absorption spectrum of the sample. beilstein-journals.orgnih.gov The rate equations governing the photochemical and thermal isomerization processes are then solved numerically to extract the quantum yield values. beilstein-journals.org

The concept of quantum yield is fundamental to photochemistry, as it provides a direct measure of the efficiency of light energy conversion into chemical change. msu.edu A quantum yield of less than one indicates that not every absorbed photon leads to a chemical reaction, with competing processes such as fluorescence, phosphorescence, and non-radiative decay occurring. msu.educsbsju.edu

Photo-induced Optical Anisotropy and Photo-fluidization

When thin films of polymers containing this compound or other azobenzene derivatives are irradiated with linearly polarized light, they can exhibit significant photo-induced optical anisotropy. aps.orgacs.orgnih.gov This phenomenon arises from the selective excitation and reorientation of the azobenzene chromophores. The azobenzene molecules tend to align themselves perpendicular to the polarization direction of the incident light, leading to a macroscopic alignment within the material. aps.orgacs.org This alignment results in birefringence and dichroism, where the material's refractive index and absorption coefficient become dependent on the polarization of light. aps.orgpsu.edumdpi.com

This photo-induced alignment is a dynamic process involving repeated trans-cis-trans photoisomerization cycles. researchgate.netresearchgate.net These cycles induce molecular motion and can lead to a large-scale mass transport of the polymer chains, which can manifest as the formation of surface relief gratings (SRGs). mdpi.commdpi.com The ability to create these structured surfaces through light exposure is a key feature for applications in photonics and diffractive optics. nih.govmdpi.com

A related and crucial phenomenon is photo-fluidization. mdpi.comlight-am.com Under irradiation, azobenzene-containing polymers can undergo a solid-to-liquid-like transition at temperatures well below their glass transition temperature. light-am.com This "athermal" fluidization is driven by the continuous isomerization of the azobenzene units, which disrupts the local molecular packing and allows for polymer chain mobility. mdpi.comlight-am.com This photo-induced fluidity is essential for the mass transport required for SRG formation and allows for the light-driven shaping of the material. mdpi.comlight-am.com

In studies on aromatic polyimides with side azo-naphthalene groups, the process of photo-fluidization and the resulting supramolecular reorganization of the surface have been investigated using techniques like atomic force microscopy (AFM). mdpi.comnanoscientific.org These studies have shown that the nanomechanical properties of the material, such as modulus and adhesion, are altered in the irradiated regions due to the reorientation of the azo-naphthalene dipoles and the photo-fluidization of the material. nanoscientific.org The interplay between photo-induced optical anisotropy and photo-fluidization provides a powerful tool for the photopatterning and functionalization of materials containing this compound. light-am.comresearchgate.net

Computational Chemistry and Theoretical Investigations of Azonaphthalene Structures

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to the study of 1,1'-azonaphthalene to elucidate its electronic properties, analyze its conformational landscape, and predict its spectroscopic behavior.

Electronic Structure Elucidation

DFT calculations are instrumental in understanding the electronic makeup of this compound. youtube.com By solving the Kohn-Sham equations, which replace the many-electron problem with a simpler one of non-interacting electrons moving in an effective potential, the ground-state electron density and energy of the molecule can be determined. abinit.org This analysis provides access to key electronic descriptors.

Key electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and the energy required for electronic excitation. For instance, a smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is a key aspect of its photochromic behavior.

Deformation charge density calculations, a feature of DFT, can visualize the distribution of electrons and how it changes upon bond formation, offering a clear picture of the ionic bonding character between atoms. youtube.com This is particularly relevant for understanding the nature of the N=N double bond and its interaction with the naphthalene (B1677914) rings.

Rotational Barrier Calculations and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformations, that can be interconverted by rotation about single bonds. libretexts.org DFT calculations have been employed to investigate the rotational barriers and identify stable conformers of this compound. nih.govacs.org

Studies have shown that DFT methods can be suitable for evaluating the rotational barriers in azonaphthalene. researchgate.net Theoretical calculations have identified multiple unique minima and their corresponding rotational barriers. nih.govacs.org The torsional angle between the two naphthalene ring planes is a key determinant of the conformational energy. rsc.org For similar aromatic compounds, it has been noted that both electrostatic interactions and π-conjugation play a significant role in shaping the rotational barrier. rsc.org

However, it is also acknowledged that theoretical predictions of rotational barriers for π-conjugated substituents on aromatic rings can sometimes overestimate experimental values. nih.govacs.orgresearchgate.net The choice of exchange-correlation functional and basis set within the DFT framework is crucial for obtaining accurate results. nih.govacs.org Despite these challenges, DFT provides valuable insights into the conformational landscape of this compound, which is essential for understanding its isomerization mechanisms.

Prediction of Spectroscopic Properties

DFT has proven to be a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. chemrxiv.org While some DFT methods have shown limitations in accurately predicting optical properties like absorption-coefficient spectra, alternative approaches have been developed to improve agreement with experimental results. arxiv.org

For nuclear magnetic resonance (NMR) spectroscopy, DFT calculations can predict the ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions can depend significantly on the chosen geometry and the specific DFT functional employed. nih.gov For example, in a study on a related azo dye, the B97D and TPSSTPSS functionals were found to be among the most accurate for predicting NMR chemical shifts. nih.gov

The prediction of UV-Vis spectra is also possible through time-dependent DFT (TD-DFT) calculations, which provide information about the electronic transition energies and oscillator strengths. These theoretical spectra can be compared with experimental measurements to assign absorption bands to specific electronic transitions, such as the n→π* and π→π* transitions characteristic of azo compounds. The integration of DFT with machine learning models is also an emerging strategy for the accurate prediction of optical properties. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. utkstair.org This technique is particularly useful for studying dynamic processes and large-scale molecular organization.

Photoisomerization Dynamics Modeling

The photoisomerization of azobenzene (B91143) and its derivatives, including this compound, is a complex process involving changes in electronic states and nuclear geometry on ultrafast timescales. nih.govacs.org MD simulations, particularly those incorporating non-adiabatic effects (surface hopping), are employed to model the dynamics of this process. chemrxiv.org

These simulations can trace the pathway of the molecule as it transitions from the trans to the cis isomer (or vice versa) upon photoexcitation. The modeling often involves temporarily modifying the dihedral potential of the central C-N=N-C atoms to simulate the isomerization event. mdpi.com This approach allows researchers to investigate the influence of the environment, such as a solvent or a lipid membrane, on the photoisomerization mechanism and kinetics. arxiv.org For instance, simulations can reveal whether the isomerization proceeds via a rotational or an inversional pathway and how steric constraints might favor one mechanism over the other. chemrxiv.org

The timescale for these simulations is typically in the femtosecond to picosecond range, capturing the ultrafast nature of the photochemical reaction. arxiv.org

Aggregation Behavior and Intermolecular Interactions

MD simulations are a powerful tool for investigating how individual this compound molecules interact with each other and with their environment to form larger aggregates. chemrxiv.orgnih.gov These simulations can provide detailed insights into the forces driving aggregation, such as van der Waals forces, π-π stacking between the naphthalene rings, and electrostatic interactions. openstax.orglibretexts.org

By simulating a system containing multiple azonaphthalene molecules over a period of time, researchers can observe the spontaneous formation of aggregates and characterize their structure and stability. nih.govmdpi.com The influence of factors like concentration and the surrounding medium on the aggregation process can be systematically studied. nih.gov For example, simulations of similar chiral molecules have shown that they can adsorb onto surfaces like DNA, forming ordered layers or aggregates. acs.org

The insights gained from these simulations are crucial for understanding the self-assembly properties of this compound and for designing materials with specific nanoscale architectures.

Below is a table summarizing the computational methods and their applications in the study of this compound.

Computational Method Application Key Findings/Insights
Density Functional Theory (DFT) Electronic Structure ElucidationCalculation of HOMO-LUMO gap, visualization of electron density. scispace.comyoutube.com
Rotational Barrier CalculationsIdentification of stable conformers and transition states for isomerization. nih.govacs.org
Prediction of Spectroscopic PropertiesCalculation of NMR chemical shifts and UV-Vis absorption spectra. arxiv.orgnih.gov
Molecular Dynamics (MD) Photoisomerization Dynamics ModelingSimulation of the trans-cis isomerization pathway on ultrafast timescales. chemrxiv.orgmdpi.com
Aggregation BehaviorInvestigation of self-assembly and intermolecular interactions. chemrxiv.orgnih.gov

Quantum Chemical Characterization of Excited States

The study of the excited states of azonaphthalenes is crucial for understanding their photochemical properties, such as photoisomerization. Quantum chemical calculations are employed to characterize the energies and properties of these higher energy states.

Theoretical studies on azonaphthalene, a closely related compound, have utilized Density Functional Theory (DFT) to investigate its potential energy surface. These calculations have identified ten unique minima and the corresponding rotational barriers associated with them. acs.org The characterization of excited states involves determining their energies relative to the ground state, as well as their electronic nature, such as whether they are n→π* or π→π* transitions. For instance, in azobenzene, a related molecule, the S1(n,π*) excited state is often implicated in the photoisomerization process. researchgate.net

The analysis of excited states can be performed using various computational methods. Time-dependent density functional theory (TD-DFT) is a common approach for calculating the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in an electronic spectrum. ornl.gov More advanced methods like multi-state complete active space second-order perturbation theory (MS-CASPT2) can also be used to characterize the first few singlet and triplet excited states, providing a more detailed picture of the electronic transitions. unige.ch For complex systems, analyzing the one-electron transition density matrix can provide a wealth of information about the position, spatial extent, and intrinsic structure of the exciton, helping to differentiate between various types of electronic interactions. nih.gov

The nature of the excited state, such as its dipole moment and whether it has charge-transfer character, can be influenced by the molecular structure and the surrounding solvent environment. mdpi.com Computational analysis can elucidate these properties, offering insights into the behavior of the molecule upon photoexcitation.

Computational Design Principles for Azonaphthalene-Based Systems

Computational design principles leverage theoretical calculations to guide the synthesis of new molecules with desired properties. For azonaphthalene-based systems, these principles are often aimed at tuning their photoswitching behavior for applications in molecular machines, data storage, or photopharmacology.

A key principle in designing photoswitches is the ability to control the relative energies of the different isomers (e.g., E and Z isomers) and the energy barriers for their interconversion. DFT calculations are instrumental in predicting these energy differences and rotational barriers. acs.org By systematically modifying the structure of the azonaphthalene core, for example, by introducing substituents, computational methods can predict how these changes will affect the molecule's properties.

The design process often involves creating a conceptual or computational protocol that can be applied to a range of related molecules. nih.gov This involves understanding the factors that govern the photoactivated processes. nih.gov For instance, computational studies on azobenzene dimers have been used to develop a comprehensive understanding that can guide the design of new multi-state photoswitches. nih.gov These studies can predict how different irradiation sequences could selectively interconvert multiple metastable isomers. nih.gov

First-principles calculations, which rely only on the composition of a material to predict its properties, are a powerful tool in this design process. ucm.es They can predict properties like lattice parameters, bond lengths, and electronic band structure before a molecule is ever synthesized, allowing researchers to focus on the most promising candidates. ucm.es This data-driven approach, where design decisions are based on computational insights, can significantly accelerate the development of new functional materials. sdu.dk

Correlation with Molecular Orbital Calculations

Molecular Orbital (MO) theory is a fundamental concept in chemistry that describes the electronic structure of molecules in terms of delocalized orbitals. researchgate.net Calculations of molecular orbitals provide insights into chemical bonding, reactivity, and the electronic transitions that govern a molecule's spectroscopic properties.

The energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is often correlated with the energy of the lowest electronic transition. In the context of this compound, MO calculations can help to understand the nature of the n→π* and π→π* transitions. The n→π* transition typically involves the promotion of an electron from a non-bonding orbital (lone pair on the nitrogen atoms) to an antibonding π* orbital. The π→π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

DFT calculations on azonaphthalene have been used to determine the energies and symmetries of its molecular orbitals. acs.org These calculations can be correlated with experimental observations. For example, the calculated energies of the molecular orbitals can be used to predict the electronic absorption spectrum, which can then be compared with experimentally measured spectra. researchgate.net Furthermore, the composition of the molecular orbitals, in terms of the contributions from different atomic orbitals, can be analyzed to understand the bonding and electronic distribution within the molecule. nih.gov

The table below shows a hypothetical correlation between molecular orbital calculations and observable properties for an azonaphthalene system, based on general principles.

Computational DataObservable Property Correlation
HOMO-LUMO Energy GapCorrelates with the wavelength of the lowest energy electronic absorption (e.g., n→π* transition).
Orbital SymmetryDetermines whether an electronic transition is allowed or forbidden, impacting the intensity of absorption bands.
Composition of Frontier OrbitalsIndicates the nature of the transition (e.g., n→π* vs. π→π*) and which parts of the molecule are most involved in the electronic excitation.
Calculated Rotational BarriersRelates to the thermal stability of different isomers and the kinetics of thermal isomerization. acs.org

By combining the results of MO calculations with other computational methods and experimental data, a comprehensive understanding of the electronic structure and properties of this compound and related systems can be achieved.

Electrochemical Properties and Redox Transformations of Azonaphthalene Derivatives

Electrochemical Reduction Mechanisms

The electrochemical reduction of aromatic azo compounds like 1,1'-azonaphthalene in aprotic media, such as dimethylformamide (DMF), generally proceeds through a mechanism analogous to that of aromatic hydrocarbons. utexas.edu This process is characterized by two successive one-electron transfer steps. utexas.edu

The reduction of this compound involves two distinct one-electron transfer steps. utexas.edu The initial electron transfer is a rapid process, while the second is comparatively slower. utexas.edubasinc.com This stepwise reduction is a common feature among aromatic azo compounds. utexas.edu The process can be generally represented as:

First Electron Transfer: Azo Compound + e⁻ ⇌ [Azo Compound]⁻˙

Second Electron Transfer: [Azo Compound]⁻˙ + e⁻ ⇌ [Azo Compound]²⁻

Electron spin resonance (ESR) studies have been instrumental in characterizing the radical anions of this compound. rsc.org These studies have provided insights into the disproportionation equilibria of these radical anions in solvents like tetrahydrofuran (B95107) (THF) with various alkali metals as counter-ions. rsc.orgrsc.org The equilibrium between the radical anion and its corresponding neutral molecule and dianion is temperature-dependent. rsc.org

The dianion formed in the second electron transfer step is typically unstable and undergoes subsequent chemical reactions. utexas.edu A common pathway involves protonation, especially in the presence of proton donors (even residual water in the solvent), leading to the formation of a protonated species. utexas.edu This species can then be oxidized back to the parent azo compound. utexas.edu

Intermediate SpeciesFormation StepSubsequent ReactionFinal Product(s)
Anion Radical First one-electron transferReversible oxidation or further reductionParent azo compound or dianion
Dianion Second one-electron transferProtonation, chemical rearrangementProtonated species, 1,1'-hydrazonaphthalene

Anion Radical and Dianion Formation

Electrochemical Oxidation Pathways

Information specifically detailing the electrochemical oxidation pathways of this compound is less prevalent in the reviewed literature compared to its reduction. However, general principles of electrochemical oxidation of similar aromatic compounds can be considered. The oxidation of polycyclic aromatic phenols, for instance, involves the formation of radical cations and subsequent reactions to form quinone-like structures. beilstein-journals.org For this compound, oxidation would likely involve the nitrogen-nitrogen double bond and the naphthalene (B1677914) rings, potentially leading to the formation of radical cations and subsequent complex reaction products. The specific pathways and products would be highly dependent on the electrode material and reaction conditions. rsc.org

Redox Potential Studies and Correlations

The redox potentials of this compound and its derivatives are crucial parameters for understanding their electrochemical behavior. du.edumolssi.org Cyclic voltammetry is a primary technique used to measure these potentials. utexas.edu For this compound in DMF, two distinct reduction peaks are observed, corresponding to the two one-electron transfer steps. utexas.edu

The potential of the first reduction step is less negative than the second, indicating that the formation of the anion radical is more favorable than the formation of the dianion. utexas.edu The exact values of these potentials are influenced by the solvent, supporting electrolyte, and the specific derivative of azonaphthalene being studied. utexas.edunih.gov

A comparative look at the redox potentials of various organic molecules provides a broader context for the electrochemical properties of this compound. du.edu The redox potentials are fundamentally related to the Gibbs free energy of the electron transfer reaction. molssi.org

Table of Electrochemical Data for Aromatic Azo Compounds in DMF utexas.edu

CompoundFirst Reduction Potential (V vs. SCE)Second Reduction Potential (V vs. SCE)
Azobenzene (B91143)-1.35-1.74
This compound-1.10-1.50
2,2'-Azonaphthalene-1.15-1.55

Note: Potentials can vary based on experimental conditions.

Electrocatalytic Applications

While the reviewed literature does not extensively detail specific electrocatalytic applications of this compound, its redox properties suggest potential in this area. Electrocatalysis involves the use of a catalyst to facilitate an electrochemical reaction, often by lowering the overpotential required. nih.govrsc.org

The ability of this compound to undergo reversible electron transfer and form stable radical intermediates could be harnessed in catalytic cycles. For example, the Z to E isomerization of azobenzenes can be catalyzed by electrochemical reduction, where the radical anion of the Z-isomer rapidly converts to the more stable E-isomer radical anion. nih.gov This principle could potentially be applied to this compound systems for applications in molecular switches or materials with tunable properties.

Furthermore, the development of efficient electrocatalysts for reactions like water splitting or CO2 reduction is a major area of research. rsc.orgucsd.edumdpi.commdpi.com While not directly demonstrated for this compound, its fundamental electrochemical behavior aligns with the types of redox processes that are central to many electrocatalytic systems. frontiersin.org

Water Oxidation Catalysis

The search for efficient and robust molecular catalysts for water oxidation is a critical area of research for the development of artificial photosynthesis and renewable energy technologies. Water oxidation is a multi-electron process that is kinetically challenging. The azo functional group, with its redox activity, has been explored as a component in ligands for metal-based water oxidation catalysts.

While direct application of this compound itself as a water oxidation catalyst is not extensively documented, derivatives incorporating this moiety have shown promise. For instance, metallated azo-naphthalene diimide-based redox-active porous organic polymers have been investigated as efficient electrocatalysts for water oxidation. osti.govresearchgate.net In such systems, the azonaphthalene unit can act as a redox-active ligand, facilitating electron transfer from the metal center during the catalytic cycle. The extended π-system of the naphthalene rings can also contribute to the stability and electronic properties of the catalytic framework.

Electrochemical Reduction Data for this compound in DMF
Redox ProcessPotential (V vs. SCE)TechniqueKey Observation
First one-electron reduction-1.0 (approx.)Cyclic VoltammetryReversible formation of a stable anion radical. utexas.edu
Second one-electron reduction-1.5 (approx.)Cyclic VoltammetryFormation of a dianion, followed by chemical reactions. utexas.edu

Development of Electrochemical Sensors and Devices

The development of electrochemical sensors relies on the use of materials that can selectively interact with an analyte and produce a measurable electrical signal. The redox properties of azonaphthalene derivatives, combined with the potential for functionalization of the naphthalene rings, make them interesting candidates for the construction of electrochemical sensors. Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization. mdpi.com

Although the direct use of this compound in commercial electrochemical sensors is not widespread, related structures have been successfully employed. For example, Schiff bases derived from hydroxynaphthalene aldehydes have been used as ionophores in ion-selective electrodes for the detection of metal ions like Zn(II). researchgate.net In these sensors, the naphthalene unit is part of a larger chelating structure that selectively binds the target ion, leading to a change in the electrode potential.

Similarly, other azo compounds have been utilized in the fabrication of sensors. For instance, 2,2′-bis(salicylideneamino)azobenzene has been incorporated into a PVC membrane electrode for the selective determination of Mn(II) ions. researchgate.net The azo-containing ligand forms a stable complex with the metal ion, which is the basis for the potentiometric response. These examples demonstrate the principle that the combination of a redox-active or chelating group (like the azo group) with a stable aromatic platform (like naphthalene) can lead to effective sensor materials.

The general approach for developing an electrochemical sensor based on an azonaphthalene derivative would involve immobilizing the compound onto an electrode surface. This can be achieved through various methods, such as electropolymerization, covalent bonding, or physical adsorption. The interaction of the immobilized azonaphthalene derivative with the target analyte could then be detected through changes in the electrochemical response, such as a shift in the redox potential or a change in the peak current in cyclic voltammetry. The selectivity of the sensor would be determined by the specific binding affinity of the functionalized azonaphthalene for the analyte.

Potential Applications of Azonaphthalene Derivatives in Electrochemical Devices
Device TypeRole of Azonaphthalene DerivativeSensing/Actuation PrincipleRelevant Research Finding
Ion-Selective ElectrodeIonophore in a membraneSelective complexation with a target metal ion, leading to a potentiometric response.Naphthalene-based Schiff bases used for Zn(II) detection. researchgate.net
Redox-Based SensorImmobilized redox-active layerInteraction with an analyte modulates the redox peaks of the azonaphthalene moiety.Azo compounds show well-defined redox behavior suitable for sensing applications. peacta.org
Water Oxidation ElectrocatalystRedox-active ligand in a metal complexStabilizes high-valent metal species and facilitates electron transfer in the catalytic cycle.Metallated azo-naphthalene diimide polymers show catalytic activity for water oxidation. osti.govresearchgate.net

Supramolecular Architectures Incorporating Azonaphthalene Moieties

The incorporation of 1,1'-azonaphthalene into larger molecular systems opens up possibilities for creating advanced materials with dynamic functions. The unique photochromic properties of the azonaphthalene unit, specifically its ability to isomerize between the more stable trans and the less stable cis states upon light irradiation, make it a valuable component in the field of supramolecular chemistry. This section explores the architectural designs, functions, and underlying principles of supramolecular systems built with this compound moieties.

Advanced Materials Science Applications of Azonaphthalene Containing Systems

Optoelectronic and Photonic Materials

Azonaphthalene-containing systems are at the forefront of materials research for optoelectronic and photonic applications. The ability of the azonaphthalene unit to undergo light-induced structural changes allows for the precise control of material properties such as refractive index, absorption, and molecular organization, which are fundamental to the operation of various optical devices.

Photosensitive Polymers and Polyimides

Photosensitive polymers and polyimides incorporating azonaphthalene and its derivatives are a significant class of materials due to their light-responsive behavior and robust thermal and mechanical properties. halocarbon.com The photoisomerization of the azo-moiety between its stable trans and metastable cis forms, triggered by irradiation with light of a specific wavelength, induces conformational changes in the polymer chains. researchgate.net This phenomenon can alter the material's solubility, which is a key principle for their use as photoresists in microfabrication. halocarbon.com

In azonaphthalene-based polyimides, the rigid naphthalene (B1677914) groups, when combined with the photosensitive azo linkage, can lead to materials with high glass transition temperatures (Tg) and excellent dimensional stability. researchgate.netmdpi.com Research has demonstrated that polyimides containing azonaphthalene moieties can be synthesized through polycondensation reactions. researchgate.netresearchgate.net For instance, polyimides synthesized from dianhydrides like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and diamines containing the azonaphthalene group exhibit significant photo-responsive properties. researchgate.netresearchgate.net Upon irradiation with UV light (e.g., 365 nm), the trans-to-cis photoisomerization occurs, leading to changes in the UV-Vis absorption spectrum. researchgate.net This process is reversible, with the cis isomer reverting to the trans form either thermally or upon irradiation with visible light. researchgate.net

The study of 1,1'-azonaphthalene (AZN) molecularly dispersed in polycarbonate (PC) films has shown that the rate of photoisomerization in the solid state can be comparable to that in solution, although it can deviate from first-order kinetics at high conversion rates due to the constraints of the polymer matrix. capes.gov.br This behavior is influenced by the local free volume within the polymer. capes.gov.br The incorporation of these chromophores can be achieved by dispersing them into a polymer matrix or by covalently bonding them to the polymer backbone as either side-chain or main-chain components. researchgate.net

Table 1: Properties of Azonaphthalene-Containing Polyimides

Polymer System Synthesis Method Key Feature Application Reference
Azonaphthalene-based polyimide Polycondensation of 6FDA and an azonaphthalene-containing diamine Reversible trans-cis photoisomerization upon UV irradiation Photosensitive films, potential for optical switching researchgate.net
Polyimides with side azobenzene (B91143) groups Low-temperature solution polycondensation High glass transition temperatures (185-230 °C) Photochromic materials, surface structuration researchgate.net

This table is interactive. Click on the headers to sort the data.

Optical Data Storage Media

The photo-induced isomerization of azonaphthalene derivatives is a key principle explored for high-density optical data storage. researchgate.net Optical storage technologies utilize lasers to write and read data from a medium. datarecovery.com In materials containing azonaphthalene, information can be encoded by the state of the azo-moiety (trans or cis). Writing data can be achieved by using polarized laser light to induce isomerization and reorientation of the chromophores, while reading can be done by detecting the resulting changes in the material's optical properties, such as birefringence or dichroism.

Azobenzene derivatives, a class to which azonaphthalene belongs, have been identified for their potential in applications like dynamic holography and optical data storage devices. researchgate.net The process involves using a laser to "write" on a film by changing the molecular alignment, and another laser to "read" the stored information. This approach allows for rewritable data storage, as the isomerization process is reversible. While the concept of using organic photochromic molecules is well-established, the development of materials with long-term stability and high fatigue resistance remains an active area of research. The use of fused quartz as a non-photosensitive transparent material for long-term data storage, known as 5D optical data storage, represents a different, non-molecular approach to the challenge. wikipedia.org

Tunable Photonic Crystals

Tunable photonic crystals are ordered nanostructures with a periodic refractive index that can be actively controlled, allowing for the manipulation of light propagation. aps.orgaps.org Azonaphthalene-containing materials, particularly liquid crystalline polymers, are excellent candidates for creating such tunable systems. mdpi.com

One-dimensional photonic crystals have been fabricated from multilayered films of an azo-functionalized liquid crystal polymer (PAz) and a passive polymer like polyvinyl alcohol (PVA). mdpi.com The reflection wavelength of this structure is dependent on the refractive indices and thicknesses of the alternating layers. mdpi.com By irradiating the PAz layers with light, the trans-cis isomerization of the azobenzene moiety can induce a phase transition in the liquid crystal polymer, which in turn changes its refractive index. mdpi.com This photochemical switching allows for the modulation or even complete on-off switching of the photonic bandgap, effectively controlling which wavelengths of light are reflected. mdpi.com

Similarly, the elastic properties of some polymers can be exploited to create tunable photonic crystals. Elastomeric photonic crystals fabricated using self-assembled templates can have their stop bands tuned by mechanical stretching, which alters the lattice spacing of the crystal. fudan.edu.cn The integration of photocontrollable molecules like azonaphthalene into such elastomeric systems could provide a dual-tuning mechanism, responsive to both mechanical and optical stimuli. mdpi.com

Liquid Crystalline Systems

The incorporation of the rigid, planar this compound unit into molecular structures has led to the development of novel liquid crystalline (LC) materials. uobaghdad.edu.iq Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and their ability to be oriented by external fields is the basis for display technologies. wikipedia.org

Azonaphthalene's rod-like shape and its ability to undergo photo-isomerization make it a powerful mesogen (a compound that displays liquid crystal properties). When integrated into a polymer or as a standalone molecule, it can induce or modify LC phases. The trans isomer is generally more linear and promotes LC ordering, while the bent cis isomer tends to disrupt this order. acs.org This light-induced change in molecular geometry allows for the isothermal phase transition of the material from an ordered (nematic or smectic) state to a disordered (isotropic) state.

This principle has been demonstrated in various azobenzene-containing systems. For example, azopolyimides have been shown to be capable of orienting nematic liquid crystal molecules. researchgate.net Doping a commercial nematic liquid crystal with a specially designed long rod-like LC compound containing double azobenzene units can regulate the nematic LC temperature range and even induce spontaneous vertical orientation. mdpi.com This orientation can be reversibly switched by irradiating with UV and visible light, demonstrating a chiroptical switch. acs.orgmdpi.com These properties are crucial for applications in optical shutters, smart windows, and advanced displays.

Energy Storage and Battery Technologies

The search for sustainable and high-performance energy storage solutions has driven research into organic electrode materials for batteries. nih.gov Azo compounds, including those based on naphthalene, are promising candidates due to their reversible redox activity. researchgate.net

Organic Electrode Materials

The azo group (-N=N-) can undergo a reversible two-electron redox reaction, making it an electrochemically active center for charge storage in batteries. researchgate.net When used as an electrode material, the azo compound can be repeatedly reduced and oxidized, corresponding to the charging and discharging cycles of a battery.

Researchers have investigated various organic molecules with azo groups for use in lithium-ion and sodium-ion batteries. researchgate.netdntb.gov.ua For example, Bismarck Brown Y, an aromatic azo compound, has been studied as an anode material in aqueous rechargeable lithium batteries. researchgate.net To overcome the common issue of poor electronic conductivity in organic materials, it was composited with carbon nanotubes, showing a discharge capacity of 226.56 mAh g⁻¹. researchgate.net The reversible redox of the N=N bond was confirmed as the active site. researchgate.net

Furthermore, the integration of azo groups into larger, more stable structures like covalent organic frameworks (COFs) is a promising strategy. chemrxiv.org While many organic materials suffer from dissolution into the electrolyte, polymerizing them or creating framework structures enhances stability. nih.govacs.org Metallated azo-naphthalene has been noted as a potential organic electrode material for sodium-ion batteries, highlighting the ongoing exploration of naphthalene-based azo compounds in this field. dntb.gov.ua The high theoretical capacity and structural designability of organic electrode materials offer a compelling alternative to traditional inorganic-based electrodes. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound AZN
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA
Polyvinyl alcohol PVA

This table is interactive. Click on the headers to sort the data.

Functional Coatings and Surface Modifications

The integration of this compound into polymeric systems has paved the way for the development of advanced functional coatings and methods for surface modification. These materials leverage the photoresponsive nature of the azonaphthalene moiety, specifically its ability to undergo reversible trans-cis isomerization upon exposure to light. This photo-switching capability allows for the dynamic control of material properties at the macroscale, making them suitable for a range of specialized applications.

Aromatic polyimides featuring side groups with azo-naphthalene units have been a particular focus of research for their capacity to form Surface Relief Gratings (SRGs) when irradiated with a pulsed UV laser through a phase mask. mdpi.comnih.gov This process involves a large-scale mass transport of the polymer chains, driven by the cyclic photo-isomerization of the azo chromophores, which results in the formation of patterned surfaces. mdpi.com The material experiences photo-fluidization in the areas exposed to the laser, leading to a supramolecular reorganization of the surface. mdpi.comnih.gov This technique allows for the precise fabrication of micro- and nano-patterned surfaces. mdpi.com The resulting topographies can be controlled by adjusting laser parameters such as fluence and the number of pulses. nih.gov

These structured polyimide films have been investigated for their potential as flexible supports in devices like sensors. nih.gov The nanomechanical properties of these SRGs, including modulus and adhesion, can be quantitatively mapped, providing a deeper understanding of the surface modulation mechanism. nih.gov This capability is crucial for designing interfaces with improved sensitivity and accuracy. nih.gov

Table 1: Research Findings on Azo-Naphthalene Polyimide Surface Modification

Polymer System Modification Technique Key Findings & Characteristics Potential Application Reference
Aromatic Polyimide with side-chain Azo-Naphthalene Pulsed UV Laser Irradiation through Phase Mask Formation of Surface Relief Gratings (SRGs) via photo-fluidization and mass transport. Flexible supports for sensors, optoelectronics. mdpi.comnih.gov
Azo-Naphthalene based Polyimide Atomic Force Microscopy (AFM) PinPoint Mode Quantitative analysis of nanomechanical properties (modulus, adhesion) of SRGs. Understanding grating formation mechanisms. nih.gov
Azobenzene-containing Polymers (General) Holographic Inscription Creation of optical birefringence and SRGs. Optical storage, diffractive optical elements. nih.govmdpi.com

Applications in Asymmetric Catalysis (via BINAM derivatives)

While this compound itself is not a catalyst, it serves as a key precursor for the synthesis of 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives. rsc.orgsci-hub.se BINAM-based ligands are a class of privileged, axially chiral bidentate ligands and organocatalysts that have found extensive use in metal-catalyzed enantioselective transformations. sci-hub.seorgsyn.org

Recent synthetic advancements have established efficient routes from azonaphthalenes to these valuable BINAM scaffolds. One notable method is a diboron-enabled mdpi.commdpi.com-sigmatropic rearrangement. x-mol.netresearchgate.netrsc.org This reaction facilitates the reductive coupling of azonaphthalenes to produce BINAM derivatives. Mechanistically, a concerted activation of two azonaphthalene molecules by a diboron (B99234) reagent forms a unique ten-membered transition state, which then undergoes the rearrangement. x-mol.netrsc.org This process is distinguished by its mild reaction conditions, operational simplicity, high chemo- and regioselectivity, and scalability. rsc.orgx-mol.netresearchgate.netrsc.org

Another powerful strategy is the redox-neutral cross-coupling of an azonaphthalene with a β-naphthylamine. sci-hub.seresearchgate.netrsc.org In this approach, the azo group acts as both an internal oxidant and an activating group. researchgate.netrsc.org Using a catalytic system, such as one composed of Nickel(II) triflate (Ni(OTf)₂) and a chiral bis(oxazoline) ligand, allows for the asymmetric synthesis of a wide array of BINAM derivatives in high yields and with excellent enantioselectivities. sci-hub.seresearchgate.net

These synthetic protocols provide access to atropisomerically enriched biaryl frameworks, which are ubiquitous in many areas of chemistry. sci-hub.seresearchgate.net The resulting BINAM derivatives are highly effective in a variety of asymmetric catalytic reactions.

Table 2: Examples of Asymmetric Reactions Using BINAM-Based Catalysts

Reaction Type Catalyst System Typical Outcome Significance Reference
Conjugate Addition BINAM-based ligands with Organozinc reagents High enantioselectivity Formation of chiral C-C bonds. orgsyn.org
Hydrogenation (C=C, C=O) Metal complexes with BINAM-based ligands Excellent enantioselectivity Access to chiral alkanes and alcohols. orgsyn.org
Diels-Alder Reaction BINAM-based Lewis acid catalysts High stereocontrol Construction of complex cyclic systems. orgsyn.org
Hydroamination BINAM-based catalysts Enantioselective C-N bond formation Synthesis of chiral amines. orgsyn.org
Oxidative Ring-Closure BINAM derivatives with an oxidant (e.g., t-BuOCl) Facile synthesis of functionalized 7,8-diaza mdpi.comhelicenes. Access to novel azahelicenes. beilstein-journals.org

Azonaphthalene in Chemical Biology: Mechanistic Probes and Biochemical Interactions

Enzyme Induction Mechanisms

Studies on Quinone Reductase Induction

1,1'-Azonaphthalene has been identified as a potent inducer of NAD(P)H:quinone oxidoreductase (NQO1, also known as quinone reductase), a crucial enzyme in cellular defense against carcinogens and toxic quinones. pnas.orgpnas.orgnih.gov Studies utilizing murine hepatoma (Hepa 1c1c7) cells have demonstrated that exposure to this compound leads to a significant, dose- and time-dependent increase in quinone reductase activity. pnas.orgnih.gov For instance, at a concentration of 2 µM, this compound was found to be one of the most effective inducers, elevating enzyme levels by 10- to 11-fold. pnas.org

The mechanism of induction by azo dyes like this compound is thought to involve their metabolic processing. These compounds are metabolized to products that can participate in oxidation-reduction cycles, which in turn signal the induction of phase II detoxification enzymes, including quinone reductase. pnas.orgosti.gov Although azo dyes can bind to the aromatic hydrocarbon (Ah) receptor, which is known to regulate the induction of both phase I and phase II enzymes, it is proposed that their primary induction mechanism for quinone reductase involves metabolic cleavage to aminophenols. pnas.org These metabolites are susceptible to oxidation-reduction reactions, similar to those of 1,2- and 1,4-diphenols and diamines, which are also known inducers. pnas.org

Interestingly, while this compound is a potent inducer in murine cell lines, it does not show the same effect in human peripheral blood lymphocytes. nih.gov In these cells, quinone reductase is induced by monofunctional (electrophilic) inducers, but not by bifunctional inducers like this compound. nih.gov This suggests cell-type specific differences in the regulation and induction of this protective enzyme.

Table 1: Induction of Quinone Reductase by this compound and Related Compounds in Hepa 1c1c7 cells

CompoundConcentration (µM)Induction (fold increase)
This compound 210-11
Sudan I2~5
Sudan III2Variable

Data sourced from studies on murine hepatoma cells. pnas.org

Role as Model Systems for Enzyme Modulators

The predictable and potent induction of quinone reductase by this compound and other related azo dyes makes them valuable model systems for studying the mechanisms of enzyme modulation and chemoprotection. pnas.orgnih.gov The Hepa 1c1c7 cell line, in particular, has proven to be a reliable and versatile tool for evaluating the potency, kinetics, and mechanisms of action of potential anticarcinogens by measuring their ability to induce quinone reductase. nih.gov

By studying compounds like this compound, researchers can investigate the structure-activity relationships that govern enzyme induction. For example, comparing the inductive activity of this compound with its structural analogs, such as those with modified azo linkages or different substitution patterns, provides insights into the chemical features necessary for potent induction. pnas.org This information is crucial for the design and development of novel chemoprotective agents.

The use of this compound as a model inducer helps to elucidate the complex signaling pathways involved in the cellular response to chemical stress. pnas.org Understanding how this compound and other bifunctional inducers modulate enzyme expression contributes to a broader comprehension of the coordinated regulation of detoxification enzymes and the mechanisms by which cells protect themselves from harmful xenobiotics. pnas.orgosti.gov

Design and Application of Molecular Probes for Biological Systems

Reaction-Based Fluorescent Probes

While specific reaction-based fluorescent probes directly incorporating the this compound scaffold are not extensively documented in the provided search results, the principles of their design can be inferred from related research on naphthalene-based and other reaction-based probes. thno.orgnih.govrsc.org Reaction-based probes are designed to undergo a specific chemical reaction with a target analyte, leading to a change in their fluorescent properties, such as a "turn-on" or ratiometric shift in emission. nih.govnih.gov

The naphthalene (B1677914) moiety, a key component of this compound, is a common building block for fluorescent probes due to its favorable photophysical properties. thno.org For instance, naphthalene-based probes have been developed for the detection of biologically important species like glutathione. thno.org The design of such probes often involves modifying the naphthalene ring with reactive groups that can selectively interact with the target molecule. This interaction triggers a change in the electronic structure of the fluorophore, resulting in a detectable fluorescent signal. thno.orgnih.gov

The development of a reaction-based probe utilizing this compound would likely involve functionalizing the naphthalene rings with groups that can react selectively with a specific biological target. The azo linkage itself could also potentially be exploited as a reactive site, as its reduction is a known metabolic pathway. pnas.orgpnas.org

Chemoselective Bioimaging Strategies

Chemoselective bioimaging relies on the use of probes that can selectively react with and visualize specific molecules within the complex environment of a living cell. nih.gov The success of this strategy hinges on the bioorthogonality of the reaction, meaning it does not interfere with or is not affected by other biological processes. nih.gov

Naphthalene-based probes have been successfully employed in chemoselective bioimaging. thno.org For example, probes that can distinguish between different biothiols, such as glutathione, cysteine, and homocysteine, have been developed by modifying the naphthalene scaffold with different functional groups to fine-tune their reactivity and selectivity. thno.org

A hypothetical bioimaging strategy using a this compound-based probe would require that the probe exhibits high selectivity for its intended target to avoid off-target labeling and misleading results. nih.gov The design would need to consider the inherent reactivity of the azo compound and its potential for metabolic activation to ensure that the observed signal is a direct result of the intended probe-target interaction.

Probe-Target Interactions and Selectivity

The selectivity of a molecular probe is paramount for its utility in biological systems. mdpi.compromega.comnih.gov High-quality chemical probes are characterized by high affinity for their intended target and significant selectivity over other related molecules. promega.com The interaction between a probe and its target can be covalent or non-covalent, and the nature of this interaction dictates the probe's mechanism of action.

The evaluation of probe-target interactions and selectivity involves a range of in vitro and in-cell assays. promega.com Biochemical assays can determine the probe's potency and its selectivity against a panel of related targets. promega.com Cellular imaging studies can then confirm that the probe engages its target within a living cell and elicits the expected biological response. promega.com For a this compound-based probe, it would be essential to demonstrate that the observed fluorescence signal or biological effect is a direct consequence of its interaction with the intended target and not due to non-specific interactions or metabolic byproducts.

Investigation of Biological Pathway Perturbations

The utility of chemical compounds as probes to dissect and understand complex biological pathways is a cornerstone of chemical biology. These molecular tools allow for the controlled perturbation of cellular systems, enabling researchers to elucidate the function of specific proteins and the architecture of signaling networks. Within this context, certain classes of compounds, such as azo dyes, have been employed to study cellular defense mechanisms against chemical insults.

Research has demonstrated that lipophilic azo dyes belonging to the this compound family serve as effective probes for investigating the induction of chemoprotective enzymes. pnas.orgnih.gov A key example of this is the perturbation of the NAD(P)H:quinone reductase pathway in a well-established in vitro model system. pnas.org

Detailed Research Findings

Studies utilizing the murine hepatoma (Hepa 1c1c7) cell line have been instrumental in understanding how chemical agents can induce protective pathways. pnas.orgnih.gov The Hepa 1c1c7 system is considered a reliable model because these cells retain many metabolic characteristics of normal liver tissue and respond to a wide array of chemical inducers in a manner that often mimics in vivo responses. pnas.orgpnas.org

In this system, exposure to azo dyes of the this compound family results in a dose- and time-dependent induction of the enzyme NAD(P)H:quinone reductase (also known as QR or DT-diaphorase). pnas.orgnih.gov This enzyme plays a crucial protective role by catalyzing the two-electron reduction of highly reactive quinones to more stable hydroquinones. pnas.orgmdpi.com This process is a detoxification pathway that prevents quinones from engaging in oxidative cycling or reacting with critical cellular components, which could otherwise lead to toxicity and mutagenesis. pnas.orgnih.gov

The induction of quinone reductase is a key marker for the activation of cellular defense mechanisms against carcinogens and other toxins. pnas.orgnih.gov The ability of this compound and related azo dyes like Sudan I and Sudan III to trigger this pathway highlights their role as "bifunctional inducers"; they are capable of inducing both Phase I enzymes (like cytochromes P-450) and Phase II detoxification enzymes (like quinone reductase). nih.govnih.govosti.gov This contrasts with "monofunctional inducers" which primarily elevate only Phase II enzymes. nih.gov However, in some systems, such as human peripheral blood lymphocytes, this compound did not induce quinone reductase, indicating that the response can be cell-type specific. nih.gov

The use of Hepa 1c1c7 cells to screen for quinone reductase induction by compounds like this compound provides a versatile and simple method for identifying potential chemoprotective agents and for studying their mechanisms of action. pnas.orgnih.gov

Table 1: Perturbation of NAD(P)H:quinone Reductase Pathway by Chemical Inducers in Murine Hepatoma (Hepa 1c1c7) Cells

Compound/FamilyBiological SystemPerturbed Pathway/EnzymeObserved OutcomeReference
This compound familyMurine Hepatoma (Hepa 1c1c7) cellsNAD(P)H:quinone reductase (QR)Dose- and time-dependent induction of QR activity. pnas.orgnih.gov
Sudan I & III familiesMurine Hepatoma (Hepa 1c1c7) cellsNAD(P)H:quinone reductase (QR)Induction of QR activity, serving as chemoprotectors. pnas.orgnih.gov
Phenolic Antioxidants (e.g., BHA, BHT)Murine Hepatoma (Hepa 1c1c7) cellsNAD(P)H:quinone reductase (QR)Induction of QR activity. pnas.orgnih.gov
Polycyclic Aromatic HydrocarbonsMurine Hepatoma (Hepa 1c1c7) cellsNAD(P)H:quinone reductase (QR)Induction of QR activity. pnas.orgnih.gov
CoumarinsMurine Hepatoma (Hepa 1c1c7) cellsNAD(P)H:quinone reductase (QR)Induction of QR activity. pnas.orgnih.gov

Q & A

Q. What are the key factors influencing the reaction rates of 1,1'-Azonaphthalene in organocatalytic systems?

Methodological Answer: Reaction rates are influenced by electronic and steric effects of substituents. For example, computational studies reveal that electron-withdrawing groups reduce nucleophilic attack efficiency, while bulky substituents increase transition-state energy barriers. Experimental data show that this compound exhibits a reaction rate of 2.5×103k22.5 \times 10^3 \, k_2 at 25°C, significantly lower than derivatives like 1:2'-Azonaphthalene (17.7×103k217.7 \times 10^3 \, k_2), highlighting the role of molecular geometry and resonance stabilization .

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer: Key parameters include solvent polarity, catalyst loading, and base selection. For N-heterocyclic carbene (NHC)-catalyzed reactions, tetrahydrofuran (THF) is optimal due to its compatibility with IEF-PCM solvation models. DIPEA (diisopropylethylamine) as a co-base enhances proton transfer steps, reducing energy barriers by stabilizing intermediates through hydrogen bonding. Systematic screening via DFT calculations (M06-2X/6-311++G(2df,2pd)) and kinetic profiling is recommended to identify ideal conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Methodological Answer: NMR (¹H/¹³C) and X-ray crystallography are critical for structural elucidation. For electronic properties, UV-Vis spectroscopy coupled with time-dependent DFT (TD-DFT) simulations can correlate absorption bands with frontier molecular orbitals. Gas chromatography-mass spectrometry (GC-MS) is essential for purity assessment, as demonstrated in NIST-standardized protocols for polycyclic aromatic hydrocarbons .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in NHC-catalyzed dearomatization/rearomatization of this compound?

Methodological Answer: Stereoselectivity arises from non-covalent interactions (C-H⋯O, C-H⋯π) during the C-C bond formation step. DFT studies show that the Re-face attack pathway (TS5R) is kinetically favored over Si-face (TS5S) by 3.9 kcal/mol, resulting in >99% enantiomeric excess (ee). Atoms-in-molecules (AIM) analysis quantifies stronger interaction networks in TS5R, while NCI (non-covalent interaction) plots reveal stabilizing π-π stacking in transition states .

Q. How does NHC act as a multifunctional base (MFB) in this compound catalysis, and what computational methods validate this role?

Methodological Answer: NHC serves as a Lewis base (LB), Brønsted base (BB), and hydrogen-bond donor/acceptor, enabling proton shuttling and transition-state stabilization. Energy decomposition analysis (EDA) at the M06-2X/6-31G(d,p) level confirms that NHC’s dual functionality lowers the activation energy of [4+2] cyclization by 12.4 kcal/mol compared to traditional LB-only mechanisms. This contrasts with DIPEA, which solely acts as a BB .

Q. What data gaps exist in the toxicological profiling of this compound, and how can researchers address them?

Methodological Answer: ATSDR identifies critical gaps in inhalation exposure data, metabolic pathways, and long-term carcinogenicity. Researchers should prioritize:

  • In vivo studies using rodent models to assess hepatic/renal effects (Table B-1).
  • High-throughput screening (HTS) for metabolites via LC-MS/MS.
  • Epidemiological surveys on occupational exposure, leveraging databases like TOXNET and EPA’s CompTox Chemicals Dashboard .

Q. What computational strategies resolve contradictions in proposed reaction mechanisms for this compound functionalization?

Methodological Answer: Contradictions between [3+2] and [4+2] cyclization pathways are resolved via:

  • Conformational sampling with molecular dynamics (MD) to identify low-energy intermediates.
  • Intrinsic reaction coordinate (IRC) analysis to validate transition-state connectivity.
  • Benchmarking against experimental yields (e.g., 82% ee for [4+2] vs. <5% for [3+2] in Entry 1, Table 25). Synergistic use of DFT and coupled-cluster (CCSD(T)) methods ensures accuracy .

Methodological Guidelines

  • For mechanistic studies : Combine DFT (M06-2X), AIM, and NCI analyses to map non-covalent interactions and transition states .
  • For toxicity assessments : Follow ATSDR’s inclusion criteria (Table B-1) and prioritize peer-reviewed studies with conflict-of-interest screening .
  • For synthetic optimization : Use solvent parameter databases (e.g., IEF-PCM) and kinetic isotope effects (KIE) to probe rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.